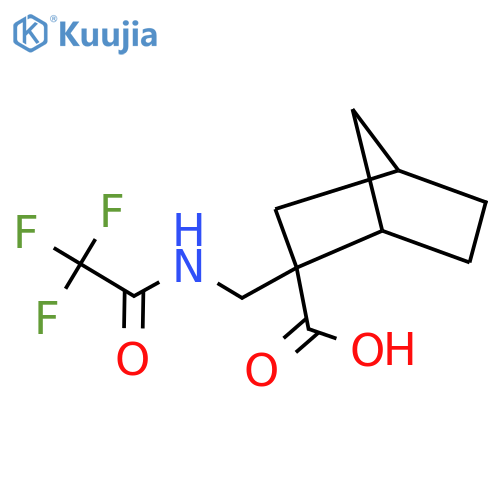Cas no 2680828-26-4 (2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)

2680828-26-4 structure
商品名:2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid
2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28281980
- 2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- 2680828-26-4
- 2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid
-
- インチ: 1S/C11H14F3NO3/c12-11(13,14)8(16)15-5-10(9(17)18)4-6-1-2-7(10)3-6/h6-7H,1-5H2,(H,15,16)(H,17,18)
- InChIKey: IBUMOFSKWAOORO-UHFFFAOYSA-N
- ほほえんだ: FC(C(NCC1(C(=O)O)CC2CCC1C2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 265.09257779g/mol
- どういたいしつりょう: 265.09257779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.4Ų
2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28281980-0.25g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 95.0% | 0.25g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28281980-0.05g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 95.0% | 0.05g |
$876.0 | 2025-03-19 | |
| Enamine | EN300-28281980-1g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 1g |
$1043.0 | 2023-09-09 | ||
| Enamine | EN300-28281980-2.5g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 95.0% | 2.5g |
$2043.0 | 2025-03-19 | |
| Enamine | EN300-28281980-5.0g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 95.0% | 5.0g |
$3023.0 | 2025-03-19 | |
| Enamine | EN300-28281980-0.1g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 95.0% | 0.1g |
$917.0 | 2025-03-19 | |
| Enamine | EN300-28281980-1.0g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 95.0% | 1.0g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28281980-10.0g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 95.0% | 10.0g |
$4483.0 | 2025-03-19 | |
| Enamine | EN300-28281980-5g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 5g |
$3023.0 | 2023-09-09 | ||
| Enamine | EN300-28281980-10g |
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
2680828-26-4 | 10g |
$4483.0 | 2023-09-09 |
2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
2680828-26-4 (2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid) 関連製品
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量